molecular formula C12H18O2S B12535733 1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- CAS No. 666751-88-8

1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-

Cat. No.: B12535733
CAS No.: 666751-88-8
M. Wt: 226.34 g/mol
InChI Key: AYJCWWLHQPNODE-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring. This particular compound has a unique structure due to the presence of a 3-methylbutylthio group attached to the benzene ring, making it distinct from other catechols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- typically involves the introduction of the 3-methylbutylthio group to the benzene ring. This can be achieved through various organic synthesis techniques, such as nucleophilic substitution reactions. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous introduction of reactants and removal of products, leading to higher yields and reduced reaction times. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The 3-methylbutylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted catechols depending on the nucleophile used.

Scientific Research Applications

1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The 3-methylbutylthio group may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcatechol: Similar structure but with a methyl group instead of a 3-methylbutylthio group.

    3,4-Dihydroxytoluene: Another catechol derivative with different substituents.

    Homocatechol: A catechol with a different alkyl group attached to the benzene ring.

Uniqueness

1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- is unique due to the presence of the 3-methylbutylthio group, which imparts distinct chemical and biological properties compared to other catechols. This unique structure allows for specific interactions with molecular targets, leading to its diverse applications in various fields.

Properties

CAS No.

666751-88-8

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

4-(3-methylbutylsulfanylmethyl)benzene-1,2-diol

InChI

InChI=1S/C12H18O2S/c1-9(2)5-6-15-8-10-3-4-11(13)12(14)7-10/h3-4,7,9,13-14H,5-6,8H2,1-2H3

InChI Key

AYJCWWLHQPNODE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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